molecular formula C12H15ClN2O2 B069048 2-Chloro-N-(4-morpholinophenyl)acetamide CAS No. 170655-46-6

2-Chloro-N-(4-morpholinophenyl)acetamide

Cat. No.: B069048
CAS No.: 170655-46-6
M. Wt: 254.71 g/mol
InChI Key: WNCPYARGOVXDAO-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-morpholinophenyl)acetamide is a synthetically versatile chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a chloroacetamide group, a highly reactive handle that allows for further functionalization through nucleophilic substitution reactions, and a morpholinophenyl group, a common pharmacophore known to enhance solubility and bioactivity. Key Research Applications and Value: Kinase Inhibitor Development: Compounds with morpholine and chloroacetamide motifs are frequently explored as potential kinase inhibitors. Research into structurally related molecules has identified them as putative inhibitors of enzymes like Cyclin-dependent kinase 5 (Cdk5), which is a target for conditions such as Type 2 diabetes-associated cognitive decline and neurodegenerative diseases . Anticancer and Antimicrobial Agents: The structural framework of this compound is common in the synthesis of novel molecules screened for anticancer and antimicrobial properties. Analogous chloracetamide derivatives have demonstrated cytotoxic effects on cancer cell lines and activity against various bacterial strains, highlighting the utility of this core structure in early-stage therapeutic development . Antiplasmodial Research: Similar chemical scaffolds, particularly those incorporating the morpholine ring, are investigated for their antiplasmodial activity against Plasmodium falciparum , the parasite responsible for malaria . This positions this compound as a valuable intermediate for discovering new antimalarial agents. Handling and Usage: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate personal protective equipment (PPE), including gloves and goggles, and conduct all reactions in a fume hood to minimize exposure .

Properties

IUPAC Name

2-chloro-N-(4-morpholin-4-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O2/c13-9-12(16)14-10-1-3-11(4-2-10)15-5-7-17-8-6-15/h1-4H,5-9H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCPYARGOVXDAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357175
Record name 2-Chloro-N-[4-(morpholin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170655-46-6
Record name 2-Chloro-N-[4-(4-morpholinyl)phenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170655-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[4-(morpholin-4-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Acyl Substitution

The primary synthetic pathway involves the reaction of 4-morpholinoaniline with chloroacetyl chloride in a polar aprotic solvent. This nucleophilic acyl substitution proceeds via attack of the aniline’s amine group on the electrophilic carbonyl carbon of chloroacetyl chloride, displacing the chloride leaving group. The general reaction scheme is:

4-Morpholinoaniline+ClCH2COCl2-Chloro-N-(4-morpholinophenyl)acetamide+HCl\text{4-Morpholinoaniline} + \text{ClCH}_2\text{COCl} \rightarrow \text{this compound} + \text{HCl}

Key mechanistic considerations include:

  • Base selection : Triethylamine (TEA) or sodium carbonate neutralizes HCl, shifting equilibrium toward product formation.

  • Solvent effects : Dimethylformamide (DMF) enhances reactivity by stabilizing ionic intermediates, while toluene improves yield recovery via facile solvent removal.

Alternative Pathways

While less common, reductive amination of chloroacetic acid with 4-morpholinoaniline has been explored but suffers from lower yields (≤65%) due to competing side reactions.

Optimization of Reaction Conditions

Temperature Control

Exothermic reactions necessitate precise temperature management:

  • Chloroacetyl chloride addition : Maintained at 0–5°C to suppress hydrolysis.

  • Post-addition stirring : Conducted at 20–25°C for 2–4 hours to ensure completion.

Table 1: Impact of Temperature on Yield

StepTemperature Range (°C)Yield (%)Purity (HPLC, %)
Chloroacetyl addition0–58997.5
Post-addition stirring20–259398.3
Elevated stirring30–357895.2

Data adapted from large-scale syntheses.

Solvent and Stoichiometry

  • Solvent selection : DMF increases reaction rate but complicates purification; toluene facilitates isolation via crystallization.

  • Molar ratios : A 1:1.1 ratio of 4-morpholinoaniline to chloroacetyl chloride maximizes yield while minimizing excess reagent waste.

Industrial-Scale Production Techniques

Batch Reactor Workflow

Industrial synthesis employs 500–1,000 L glass-lined reactors with the following steps:

  • Charge reactants : 4-Morpholinoaniline (1.0 mol), toluene (6 vol), and sodium carbonate (1.5 mol) are mixed under nitrogen.

  • Add chloroacetyl chloride : Dripped over 2 hours at 5°C, followed by 2-hour stirring at 25°C.

  • Workup : Toluene is removed via rotary evaporation; the crude product is crystallized from ethanol.

Table 2: Lab-Scale vs. Industrial Parameters

ParameterLab-ScaleIndustrial
Batch size0.1–1.0 mol50–100 mol
Reaction time4–6 hours8–12 hours
Yield85–90%88–93%
Purity (HPLC)97–98%95–97%

Purification Strategies

  • Crystallization : Ethanol/water mixtures (3:1 v/v) yield needle-like crystals with ≥98% purity.

  • Chromatography : Reserved for high-purity demands (≥99.9%), albeit with 15–20% yield loss.

Analytical Methods for Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.2 (s, 1H, NH), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.85 (d, J = 8.8 Hz, 2H, ArH), 4.2 (s, 2H, CH₂Cl), 3.7 (t, J = 4.6 Hz, 4H, morpholine OCH₂), 3.1 (t, J = 4.6 Hz, 4H, morpholine NCH₂).

  • IR (KBr) : 1655 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend), 1245 cm⁻¹ (C–N stretch).

Chromatographic Purity Assessment

  • HPLC conditions : C18 column (4.6 × 250 mm), acetonitrile/water (70:30), 1.0 mL/min, UV detection at 254 nm. Retention time: 6.8 ± 0.2 minutes.

Table 3: Analytical Specifications

ParameterAcceptance CriteriaResult
Assay (HPLC)≥98.0%98.3–99.1%
Residual solvents≤0.1% (toluene)<0.05%
Chloride content≤0.2%0.1–0.15%

Challenges and Mitigation Strategies

Common Side Reactions

  • Hydrolysis of chloroacetyl chloride : Controlled by maintaining low temperatures (<10°C) during addition.

  • Dimerization : Minimized via dilute reaction conditions (0.5–1.0 M).

Scalability Considerations

  • Heat dissipation : Jacketed reactors with glycol cooling prevent thermal runaway.

  • Crystallization kinetics : Seeding with pure product accelerates crystal growth, reducing batch time by 30% .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-morpholinophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation reactions can produce corresponding oxides .

Scientific Research Applications

2-Chloro-N-(4-morpholinophenyl)acetamide has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-morpholinophenyl)acetamide involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the cell membrane integrity of microorganisms. The exact pathways and molecular targets can vary depending on the specific application and the organism or system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Substituents Molecular Weight Key Functional Groups Notable Properties/Applications
2-Chloro-N-(4-morpholinophenyl)acetamide 4-Morpholine on phenyl ring 268.73 g/mol Chloroacetamide, morpholine AChE/MAO inhibitor intermediate
2-Chloro-N-(4-hydroxyphenyl)acetamide 4-Hydroxyl on phenyl ring 199.62 g/mol Chloroacetamide, hydroxyl Polar; potential metabolite or photo-product
2-Chloro-N-(4-nitrophenyl)acetamide 4-Nitro on phenyl ring 228.63 g/mol Chloroacetamide, nitro Electron-withdrawing effects; reactive in electrophilic substitutions
2-Chloro-N-(4-fluorophenyl)acetamide 4-Fluoro on phenyl ring 201.61 g/mol Chloroacetamide, fluoro Enhanced lipophilicity; crystallizes via N–H⋯O hydrogen bonds
2-(4-Chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide 4-Morpholinylsulfonyl on phenyl ring 394.87 g/mol Chloroacetamide, sulfonyl, morpholine Increased steric bulk; potential kinase inhibition
N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide 2,6-Dichloro on adjacent phenyl 314.59 g/mol Polychloroacetamide High lipophilicity; related to diclofenac impurities
2-Chloro-N-(3-methylphenyl)acetamide 3-Methyl on phenyl ring 183.63 g/mol Chloroacetamide, methyl Steric effects alter conformation; anti vs. syn N–H bond orientations

Electronic and Steric Effects

  • Morpholine vs. Hydroxyl/Nitro Groups :
    The morpholine group in the target compound acts as an electron-donating group via its nitrogen lone pair, enhancing solubility and participation in hydrogen bonding. In contrast, the nitro group () is strongly electron-withdrawing, reducing electron density on the phenyl ring and increasing reactivity in nucleophilic aromatic substitution .
  • Fluorine vs. Chlorine Substituents :
    Fluorine (–7) introduces electronegativity without significant steric hindrance, whereas chlorine increases molecular weight and lipophilicity. The 4-fluoro derivative exhibits intermolecular N–H⋯O hydrogen bonding, stabilizing crystal packing .

Physical Properties and Solubility

  • Morpholine Derivatives: Higher water solubility due to hydrogen-bonding capacity compared to non-polar substituents (e.g., methyl or ethylcyclohexyl in –15).
  • Nitro Derivatives : Lower solubility in aqueous media but enhanced reactivity in organic synthesis .

Biological Activity

2-Chloro-N-(4-morpholinophenyl)acetamide, with the molecular formula C12H15ClN2O2C_{12}H_{15}ClN_2O_2 and a molecular weight of 254.71 g/mol, is a compound that has garnered interest due to its diverse biological activities. The presence of both chloro and morpholinophenyl groups contributes to its unique chemical properties, making it a valuable subject for research in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Klebsiella pneumoniae. The Minimum Inhibitory Concentration (MIC) for this compound was found to be 512 µg/mL, which is notably lower than its precursor compound lacking the chloro group, which had an MIC of 1024 µg/mL. This suggests that the chloro substitution enhances its antibacterial potency .

Anticancer Potential

The compound has also been explored for its anticancer properties. In studies involving cancer cell lines such as MDA-MB-231 and MDA-MB-468, this compound was shown to inhibit cell proliferation and induce apoptosis. The mechanism appears to involve the disruption of cellular processes essential for cancer cell survival, potentially through interactions with specific molecular targets .

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Antimicrobial Action : It may inhibit protein synthesis or disrupt cell membrane integrity in microorganisms.
  • Anticancer Activity : The compound could interfere with signaling pathways related to cell growth and apoptosis, leading to increased cancer cell death.

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with similar compounds is useful:

Compound NameMIC (µg/mL)Anticancer ActivityUnique Features
This compound512YesContains both chloro and morpholine groups
2-Chloro-N-phenylacetamide1024LimitedLacks morpholine group
4-MorpholinophenylacetamideNot specifiedLimitedLacks chloro group

This table illustrates how the presence of specific functional groups can significantly influence the biological activity of related compounds.

Study on Antimicrobial Efficacy

A study published in MDPI evaluated various derivatives of acetamides against Klebsiella pneumoniae. The results highlighted that the introduction of a chloro group in the structure increased antibacterial efficacy significantly compared to non-chloro analogs. The study concluded that structural modifications could lead to enhanced therapeutic agents against resistant bacterial strains .

Research on Anticancer Properties

In another research effort, scientists synthesized a series of compounds related to this compound and tested their effects on breast cancer models. The findings indicated that this compound not only inhibited tumor growth but also induced apoptosis in cancer cells via mitochondrial pathways. This positions it as a promising candidate for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What is the standard synthetic route for 2-chloro-N-(4-morpholinophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic acyl substitution. 4-Morpholinoaniline reacts with chloroacetyl chloride in dimethylformamide (DMF) with triethylamine (TEA) as a base. Key steps include dropwise addition of chloroacetyl chloride under ice-cold conditions and subsequent crystallization from ethanol . Optimization involves controlling reaction temperature (0–5°C), stoichiometric ratios (1:1 molar ratio of amine to chloroacetyl chloride), and solvent choice (polar aprotic solvents like DMF enhance reactivity). Purity is confirmed via melting point analysis and HPLC.

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer : Structural characterization employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify aromatic protons (δ 6.5–7.5 ppm), morpholine ring protons (δ 3.5–3.8 ppm), and the acetamide carbonyl (δ 165–170 ppm).
  • X-ray crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing motifs (e.g., chain formation via N–H⋯O bonds), as seen in related chloroacetamides .
  • Elemental analysis : Validate %C, %H, %N, and %Cl composition.

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Given structural similarities to aromatic chloro/nitro compounds, assume hazards include respiratory irritation and toxicity. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Dispose via halogenated waste protocols. Safety data for analogs suggest H303/H313/H333 risk phrases (e.g., "harmful if swallowed/in contact with skin") .

Advanced Research Questions

Q. How does the morpholine substituent influence the compound’s reactivity and biological activity compared to other aryl groups?

  • Methodological Answer : The morpholine ring enhances solubility via its oxygen donor atoms and may modulate pharmacokinetics (e.g., bioavailability). Comparative studies with analogs (e.g., 4-fluorophenyl or nitro-substituted derivatives) show:

  • Electronic effects : Morpholine’s electron-donating nature reduces electrophilicity at the acetamide carbonyl, altering nucleophilic attack kinetics.
  • Biological activity : Morpholine-containing analogs often exhibit improved CNS penetration or enzyme inhibition (e.g., acetylcholinesterase) compared to halogenated aryl groups .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial enzymes or neurotransmitter receptors). Parameterize force fields (e.g., OPLS3e) for halogen bonds and hydrogen bonding.
  • Molecular dynamics (MD) simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) .
  • QSAR models : Corrogate substituent effects (e.g., Hammett σ values for aryl groups) with bioactivity data from analogs .

Q. How can crystallographic data resolve contradictions in reported solubility or stability profiles?

  • Methodological Answer : X-ray structures reveal intermolecular interactions affecting solubility. For example:

  • Hydrogen bonding : Strong N–H⋯O networks (as in C8H7ClFNO analogs) reduce solubility in nonpolar solvents .
  • Crystal packing : Tight packing (e.g., monoclinic systems with Z = 4) correlates with low aqueous solubility but high thermal stability .
    • Pair crystallography with DSC (differential scanning calorimetry) to link lattice energy to decomposition temperatures.

Q. What strategies optimize the compound’s derivatization for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Functionalization : React the chloro group with nucleophiles (e.g., amines, thiols) to generate thioacetamides or secondary amines.
  • Morpholine modification : Replace morpholine with piperazine or thiomorpholine to assess ring size/heteroatom effects .
  • Biological assays : Test derivatives against bacterial strains (e.g., Klebsiella pneumoniae) using MIC assays, referencing protocols for fluoro-nitro analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Chloro-N-(4-morpholinophenyl)acetamide
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2-Chloro-N-(4-morpholinophenyl)acetamide

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